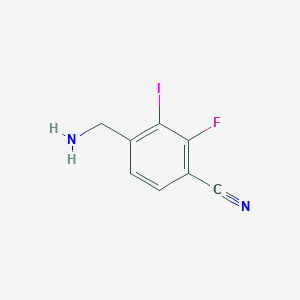
Cinnoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnoline-7-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a cinnoline ring with a cyano group attached at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-7-carbonitrile can be achieved through various methods. One common approach involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in the presence of piperidine under controlled microwave irradiation . This method provides a convenient and efficient route to obtain polyfunctionally substituted cinnolines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted reactions and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Cinnoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The cyano group at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dioxane and bases like piperidine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives.
科学的研究の応用
Cinnoline-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and other therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as luminescence agents.
作用機序
The mechanism of action of cinnoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
Cinnoline-7-carbonitrile is structurally similar to other nitrogen-containing heterocycles, such as:
- Quinoxalines
- Quinazolines
- Phthalazines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the cyano group at the 7th position. This unique structure contributes to its distinct chemical reactivity and biological activities .
特性
分子式 |
C9H5N3 |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
cinnoline-7-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H |
InChIキー |
BDWQNHWQCKHREQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)
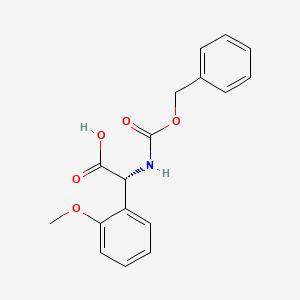
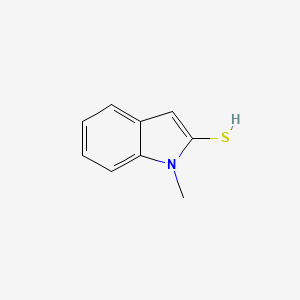



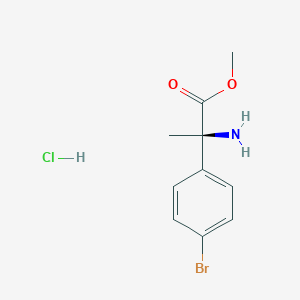
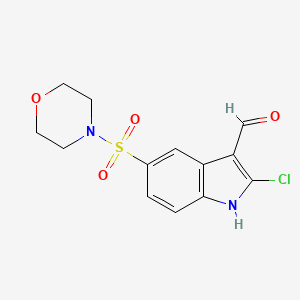
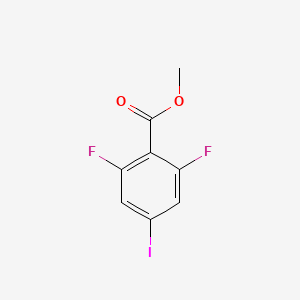
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)

![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
